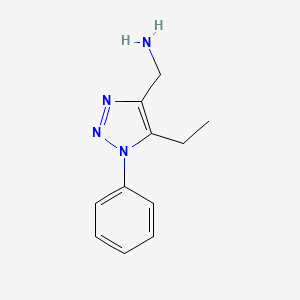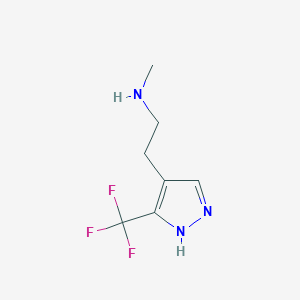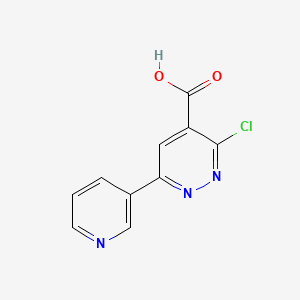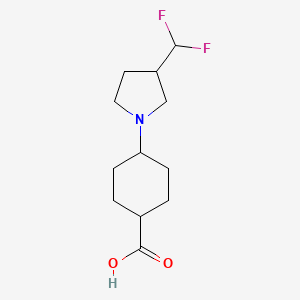
4-(3-(Difluormethyl)pyrrolidin-1-yl)cyclohexan-1-carbonsäure
Übersicht
Beschreibung
4-(3-(Difluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H19F2NO2 and its molecular weight is 247.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(Difluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Difluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal-Anwendungen
Die Difluormethylgruppe in Verbindungen wie 4-(3-(Difluormethyl)pyrrolidin-1-yl)cyclohexan-1-carbonsäure hat sich als wirksam gegen Pilze erwiesen . Diese Verbindungen können das Wachstum von phytopathogenen Pilzen hemmen, die für Pflanzenkulturen schädlich sind. Sie zielen auf den mitochondrialen Atmungs-Enzymkomplex II (Succinatdehydrogenase, SDH), der für die Energieproduktion in Pilzzellen entscheidend ist .
Medizinische Chemie
Der Pyrrolidinring, ein Bestandteil dieser Verbindung, wird in der medizinischen Chemie häufig verwendet, da er den Pharmakophorraum effizient erkunden und zur Stereochemie von Molekülen beitragen kann . Dies macht ihn zu einem wertvollen Grundgerüst für die Entwicklung neuer Medikamente mit selektiver biologischer Aktivität.
Landwirtschaftliche Forschung
In der Landwirtschaft wurden Verbindungen mit der Difluormethylgruppe zu kommerziellen Fungiziden entwickelt . Sie schützen Nutzpflanzen, indem sie ein breites Spektrum an Pilzkrankheiten bekämpfen, so dass die Lebensmittelproduktion gesichert und Ernteverluste reduziert werden.
Chemische Synthese
Die chemischen Eigenschaften dieser Verbindung, insbesondere das Vorhandensein der Difluormethylgruppe, machen sie für synthetische Chemiker interessant. Sie könnte als Baustein für die Synthese komplexerer Moleküle verwendet werden, möglicherweise mit neuartigen Eigenschaften oder Anwendungen .
Eigenschaften
IUPAC Name |
4-[3-(difluoromethyl)pyrrolidin-1-yl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO2/c13-11(14)9-5-6-15(7-9)10-3-1-8(2-4-10)12(16)17/h8-11H,1-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFXAGKMSXKDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCC(C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


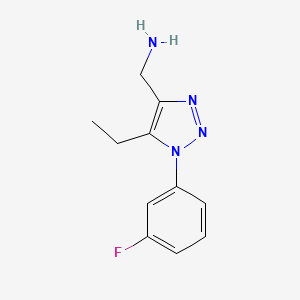
![1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1491720.png)


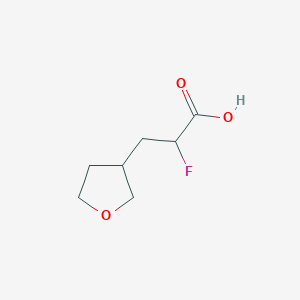
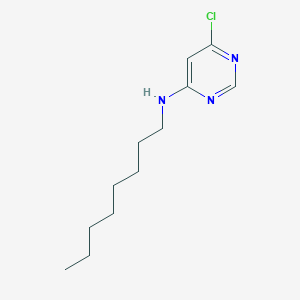
![1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1491729.png)
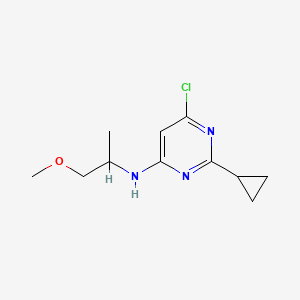
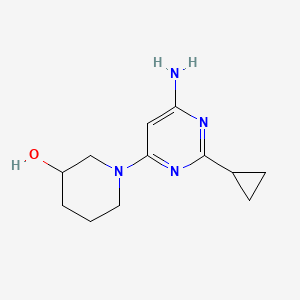
![(1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1491738.png)
